molecular formula C17H15N3O3S B6505171 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate CAS No. 1396852-77-9

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate

Cat. No.: B6505171
CAS No.: 1396852-77-9
M. Wt: 341.4 g/mol
InChI Key: VUFAHAGJVGVFPV-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate is a heterocyclic molecule featuring a benzothiazole core substituted with a methoxy group at position 4, an azetidine ring (a four-membered nitrogen-containing cycle), and a pyridine-3-carboxylate ester moiety. The azetidine ring introduces conformational rigidity, which may enhance target binding affinity, while the pyridine-3-carboxylate ester could act as a prodrug, improving bioavailability compared to carboxylic acid derivatives . Structural elucidation of such compounds often relies on crystallographic methods, with tools like SHELX remaining pivotal in small-molecule refinement .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-5-2-6-14-15(13)19-17(24-14)20-9-12(10-20)23-16(21)11-4-3-7-18-8-11/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFAHAGJVGVFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-1,3-benzothiazole with azetidine-3-yl pyridine-3-carboxylate under specific conditions. The reaction typically requires a catalyst and may be conducted under microwave irradiation to improve yield and reduce reaction time .

Chemical Reactions Analysis

Azetidine Ring Formation

  • Staudinger Ketene-Imine Cycloaddition :
    Azetidin-3-ol intermediates are synthesized via [2+2] cycloaddition between imines (e.g., 4-methoxybenzothiazol-2-amine) and ketenes generated in situ from α-chloroacetyl chloride (Scheme 1) .
    Reaction Conditions :

    StepReagents/ConditionsYieldReference
    CycloadditionEt₃N, CH₂Cl₂, 0°C → RT65–78%

Benzothiazole Functionalization

  • Methoxy Group Introduction :
    Methoxylation at the benzothiazole 4-position is achieved via nucleophilic aromatic substitution (SNAr) using NaOMe in DMF at 120°C . Competing demethylation side reactions are suppressed using BBr₃-free conditions .

Esterification of Pyridine-3-Carboxylic Acid

  • Steglich Esterification :
    The azetidine alcohol reacts with pyridine-3-carboxylic acid using DCC/DMAP in dry THF under N₂.
    Optimized Parameters :

    ParameterValueImpact on Yield
    SolventTHFMaximizes solubility
    Temperature25°CAvoids azetidine ring strain

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic attack under acidic or basic conditions:

  • Hydrolysis : In aqueous HCl (1M, reflux), the azetidine ring opens to form a secondary amine derivative .

  • Aminolysis : Reacts with primary amines (e.g., methylamine) to yield diamino derivatives .

Ester Hydrolysis and Transesterification

  • Base-Catalyzed Hydrolysis : The pyridine-3-carboxylate ester hydrolyzes in NaOH/EtOH (1:1) to pyridine-3-carboxylic acid (95% conversion).

  • Transesterification : Methanolysis in H₂SO₄/MeOH yields methyl pyridine-3-carboxylate.

Benzothiazole Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5- and 7-positions of the benzothiazole ring .

  • Sulfonation : SO₃/H₂SO₄ selectively sulfonates the 6-position .

Demethylation of Methoxy Group

  • BBr₃-Mediated Cleavage :
    Treatment with BBr₃ in CH₂Cl₂ (−78°C → RT) removes the 4-methoxy group, generating a phenolic -OH for further functionalization (e.g., alkylation) .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    The benzothiazole bromide (precursor) reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce biaryl motifs .

Side Reactions and Mitigation

Side ReactionConditionsMitigation Strategy
Azetidine polymerizationHigh temp (>80°C)Use low-temp cycloaddition
Ester hydrolysisAqueous baseAvoid prolonged exposure
Benzothiazole ring-openingStrong oxidants (e.g., KMnO₄)Use mild oxidizing agents

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. The presence of the benzothiazole moiety is known to enhance biological activity due to its ability to interact with various biological targets.

Case Studies

  • Anti-Cancer Activity : Research has indicated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate can inhibit tumor growth in vitro and in vivo models .

Biological Research

The compound is also utilized in biological assays to study enzyme inhibition and receptor interactions. Its structure allows it to act as a ligand for various proteins, making it valuable for understanding biochemical pathways.

Applications in Assays

  • Enzyme Inhibition Studies : It has been employed in assays targeting specific enzymes involved in metabolic pathways. The inhibition profile can provide insights into the compound's mechanism of action and potential therapeutic uses .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.

Synthetic Routes

  • Building Block for Complex Synthesis : The compound can be used to synthesize various derivatives through reactions such as acylation and alkylation. This versatility makes it a crucial intermediate in the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below with analogous molecules from recent literature and patents, focusing on core scaffolds, substituents, and hypothesized biological implications.

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

Compound Name/Example Core Structure Key Substituents/Modifications Reported or Hypothesized Activity
Target Compound Benzothiazole-Azetidine 4-methoxy, pyridine-3-carboxylate ester Potential CNS or antimicrobial activity (inferred from structural analogs)
Example 1 (Patent) Benzothiazole-Tetrahydroquinoline Thiazole-4-carboxylic acid, amino linker Pharmacological data in Table 1 (e.g., kinase inhibition)
Example 24 (Patent) Benzothiazole-Pyridopyridazine Adamantylmethyl, pyridine-2-carboxylic acid High selectivity in enzyme assays (Table 5 data)
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate Pyrazole 4-methoxybenzyl, p-tolyl, ethyl ester Agrochemical/pharmaceutical applications (e.g., antifungal)

Key Structural and Functional Insights:

Azetidine vs. Larger Nitrogen Cycles: The azetidine ring in the target compound is smaller than the tetrahydroquinoline (Example 1) or pyridopyridazine (Example 24) systems.

Methoxy Substitution: The 4-methoxy group on the benzothiazole core is shared with the pyrazole derivative in .

Carboxylate Ester vs. Acid :
The pyridine-3-carboxylate ester in the target compound contrasts with the carboxylic acid in Example 1. Esters often serve as prodrugs, improving membrane permeability compared to ionized acids, which may enhance bioavailability .

Benzothiazole Hybridization :
Benzothiazole derivatives (e.g., Examples 1 and 24) frequently exhibit kinase or protease inhibition. The target compound’s combination with azetidine and pyridine may broaden its interaction profile, targeting multiple pathways .

Research Findings and Hypotheses

  • Synthetic Feasibility : The azetidine ring’s strain may pose synthetic challenges compared to five- or six-membered analogs. However, modern methods for strained heterocycles (e.g., photoredox catalysis) could mitigate this .
  • Pharmacokinetics : The ester group may confer better oral absorption than carboxylic acids, though hydrolytic stability in vivo requires further study.
  • Biological Targets : Based on structural analogs, the compound may target enzymes like histone deacetylases (HDACs) or tyrosine kinases, common targets for benzothiazole derivatives .

Biological Activity

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound integrates a benzothiazole moiety with an azetidine ring, which contributes to its diverse applications in drug development and therapeutic interventions.

The molecular formula of this compound is C16H14N2O3S2C_{16}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 346.4 g/mol. Its structural features include:

Property Value
Molecular FormulaC₁₆H₁₄N₂O₃S₂
Molecular Weight346.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase pathways. For instance, compounds bearing similar structures have demonstrated cytotoxic effects against various cancer cell lines, including U937 and MCF-7 .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and E. coli. The compound's mechanism of action often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication .
  • Anti-inflammatory Effects : Certain benzothiazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of COX enzymes, which play a key role in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced proliferation of cancer cells or bacterial growth.
  • Apoptosis Induction : By activating caspase pathways, it can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, highlighting their biological significance:

  • Anticancer Evaluation : A study identified novel benzothiazole derivatives with promising anticancer activity against procaspase-overexpressing cell lines. The structure–activity relationship (SAR) revealed that the presence of a benzothiazole moiety is crucial for enhancing anticancer properties .
  • Antioxidant Activity : In vitro tests demonstrated that some derivatives exhibited high radical scavenging abilities, indicating their potential as antioxidants .
  • Anti-inflammatory Activity : Compounds were tested for their ability to inhibit COX enzymes, with some showing significant inhibition rates compared to standard drugs like indomethacin .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate, and how are key intermediates purified?

  • Methodology : The compound can be synthesized via condensation reactions. For example, hydrazine intermediates (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) are condensed with ketones or aldehydes in ethanol under reflux conditions . Purification often involves recrystallization from methanol or ethanol, as demonstrated in related benzothiazole syntheses .
  • Key Steps :

  • Use of glacial acetic acid as a catalyst during reflux (65°C, 4–8 hours) .
  • Filtration and washing with water to isolate solids .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, N-H stretches) .
  • NMR (¹H/¹³C) : Confirms substitution patterns on the azetidine and pyridine rings .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, as shown in structurally similar compounds (monoclinic system, space group P21/c) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while adhering to green chemistry principles?

  • Strategies :

  • Replace toxic oxidants (e.g., Cr(VI)) with sodium hypochlorite, which is environmentally benign and effective for oxidative ring closure .
  • Solvent selection: Ethanol or water minimizes environmental impact compared to DMF or THF .
  • Room-temperature reactions (3–4 hours) reduce energy consumption .
    • Data-Driven Optimization : Use DoE (Design of Experiments) to test variables like catalyst loading, solvent ratio, and temperature .

Q. What experimental approaches resolve contradictions in reported biological activities of benzothiazole-azetidine hybrids?

  • Approaches :

  • Standardized assays : Use common positive controls (e.g., doxorubicin for antitumor activity) and cell lines (e.g., MCF-7 for breast cancer) to ensure reproducibility .
  • SAR studies : Modify substituents on the benzothiazole (e.g., methoxy vs. methyl groups) to isolate pharmacophoric motifs .
    • Case Study : Pyrazoline derivatives with 4-methoxyphenyl groups showed enhanced antitumor activity compared to unsubstituted analogs .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Tools :

  • DFT calculations : Model transition states for cyclization reactions (e.g., azetidine ring formation) .
  • Molecular docking : Screen for binding affinity with biological targets (e.g., kinases or DNA topoisomerases) .
    • Validation : Compare computed spectral data (e.g., NMR chemical shifts) with experimental results to refine models .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Stability Protocols :

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
  • Use desiccants (silica gel) to avoid hydrolysis of ester groups .
    • Monitoring : Periodic HPLC analysis (C18 column, MeOH:H₂O mobile phase) to assess purity over time .

Q. How are regioselectivity issues addressed during functionalization of the azetidine ring?

  • Stereochemical Control :

  • Use chiral auxiliaries (e.g., (R,R)-cyclohexanediamine) to direct substituent placement .
  • Protect reactive sites (e.g., NH groups) with Boc or Fmoc before derivatization .

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